(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
Brand Name:
Vulcanchem
CAS No.:
156130-68-6
VCID:
VC21090279
InChI:
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
SMILES:
CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O
Molecular Formula:
C16H23NO4
Molecular Weight:
293.36 g/mol
(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
CAS No.: 156130-68-6
Cat. No.: VC21090279
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156130-68-6 |
|---|---|
| Molecular Formula | C16H23NO4 |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid |
| Standard InChI | InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
| Standard InChI Key | AIFKBFKJMQTYAM-CYBMUJFWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator